4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes. It features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-[3-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[3-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
4-(Trifluoromethyl)benzaldehyde: Similar structure but without the heterocyclic ring.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to the presence of both the trifluoromethylphenyl group and the thiophene ring, which can impart distinct electronic and steric properties.
Properties
CAS No. |
893737-00-3 |
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Molecular Formula |
C12H7F3OS |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-7H |
InChI Key |
SNSUZLUUJSIRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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